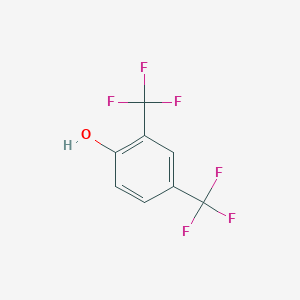

2,4-Bis(trifluoromethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Bis(trifluoromethyl)phenol is a chemical compound with the molecular formula C8H4F6O . It is also known as 4-Hydroxybenzotrifluoride . It is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of this compound is 230.11 . The InChI code for this compound is 1S/C8H4F6O/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3,15H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Organometallic Chemistry

2,4-Bis(trifluoromethyl)phenol is involved in the creation of bis(cyclopentadienyl)lanthanide alkoxides and thiolates, as demonstrated in a study where it reacted with lanthanides like Ytterbium (Yb), Neodymium (Nd), and Samarium (Sm) to form mononuclear complexes. These complexes have potential applications in materials science and catalysis (Poremba et al., 1995).

OLED Technology

This compound derivatives have been used in the synthesis of iridium(III) complexes that emit green and orange lights, suggesting their potential use in organic light-emitting diodes (OLEDs). These complexes demonstrated high efficiency and stability, making them suitable for electronic and display applications (Jing et al., 2017).

Hydrogen Bonding Studies

Research on this compound has contributed to understanding hydrogen bonding mechanisms. Studies showed that the OH⋯F hydrogen bonding in this compound results in significant molecular geometry changes, which has implications for understanding intermolecular interactions in broader chemical contexts (Kovács & Hargittai, 1998).

Catalysis

It also serves as a catalyst in chemical reactions, such as the dehydrative amidation between carboxylic acids and amines, indicating its utility in organic synthesis and pharmaceutical manufacturing (Wang et al., 2018).

Synthetic Methodology

The compound has been employed in developing synthetic methodologies for creating fluorinated phenols and their derivatives. These methodologies are important for producing compounds used in various industrial applications, including pharmaceuticals and agrochemicals (Sevenard et al., 2008).

Mechanism of Action

Safety and Hazards

2,4-Bis(trifluoromethyl)phenol is classified as a warning substance according to the GHS07 pictogram . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2,4-bis(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIRCUJWEIIPCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

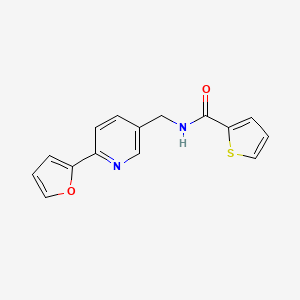

![6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2654598.png)

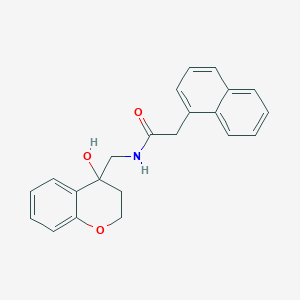

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2654604.png)

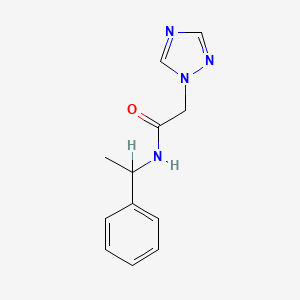

![N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654611.png)

![Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2654614.png)